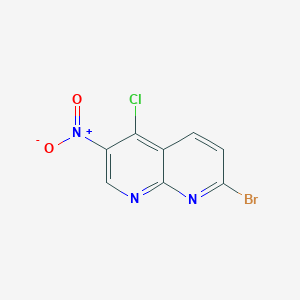
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine typically involves multistep reactions starting from readily available precursors. One common method involves the bromination and chlorination of 1,8-naphthyridine, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern on the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 2-amino-5-chloro-6-nitro-1,8-naphthyridine.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-chloro-1,8-naphthyridine
- 2-Bromo-6-nitro-1,8-naphthyridine
- 5-Chloro-6-nitro-1,8-naphthyridine
Uniqueness
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is unique due to the specific combination of bromine, chlorine, and nitro substituents on the naphthyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H3BrClN3O2 |
|---|---|
Peso molecular |
288.48 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C8H3BrClN3O2/c9-6-2-1-4-7(10)5(13(14)15)3-11-8(4)12-6/h1-3H |
Clave InChI |
ZJQJYNRCCXBNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


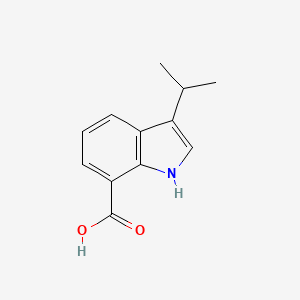
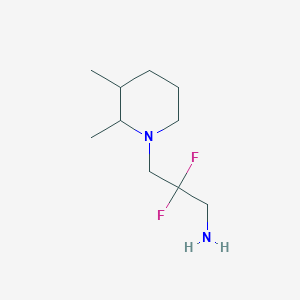
methanol](/img/structure/B13186258.png)
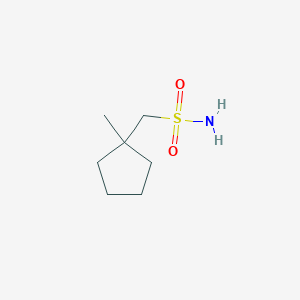
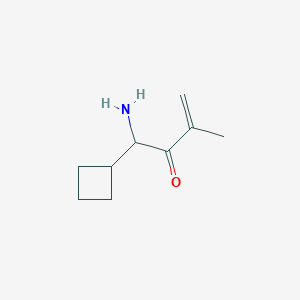

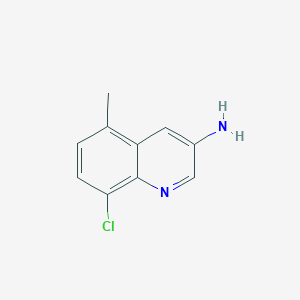
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
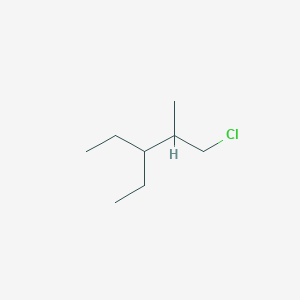
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
